Computed XLogP3 Lipophilicity: Intermediate Value Between Mono‑Substituted Analogs
The target compound exhibits an XLogP3 of 2.2, which lies numerically between that of 6‑nitro‑1H‑indole (2.5) and 3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole (2.3) [REFS‑1][REFS‑2][REFS‑3]. This intermediate lipophilicity suggests a balanced solubility‑permeability profile that is distinct from either mono‑substituted analog, potentially reducing non‑specific binding while maintaining adequate membrane passage.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 6‑Nitro‑1H‑indole: 2.5; 3‑(Pyrrolidin‑1‑ylmethyl)‑1H‑indole: 2.3 |
| Quantified Difference | −0.3 vs 6‑nitroindole; −0.1 vs 3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole |
| Conditions | XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity differences of this magnitude can shift logD‑driven properties such as plasma protein binding and metabolic clearance, influencing candidate prioritization.
- [1] PubChem. XLogP3 value for CID 24042471 (6‑nitro‑3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole). View Source
- [2] PubChem. XLogP3 value for CID 78502 (6‑nitro‑1H‑indole). View Source
- [3] PubChem. XLogP3 value for CID 21478 (3‑(pyrrolidin‑1‑ylmethyl)‑1H‑indole). View Source
